molecular formula C18H18N2O4S B11238746 (6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone

(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone

Cat. No.: B11238746
M. Wt: 358.4 g/mol
InChI Key: SQLGDZFVNFSCRV-UHFFFAOYSA-N
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Description

The compound (6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone is a complex organic molecule that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. The starting materials often include 6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide and morpholine. The key steps in the synthesis may include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Cyclization: Formation of the thiazine ring.

    Oxidation: Introduction of the dioxido groups.

    Coupling: Attachment of the morpholin-4-yl group to the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can alter the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)(morpholin-4-yl)methanone: stands out due to the presence of the morpholin-4-yl group, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its solubility and stability.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

(6-methyl-5,5-dioxobenzo[c][1,2]benzothiazin-9-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C18H18N2O4S/c1-19-16-7-6-13(18(21)20-8-10-24-11-9-20)12-15(16)14-4-2-3-5-17(14)25(19,22)23/h2-7,12H,8-11H2,1H3

InChI Key

SQLGDZFVNFSCRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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